molecular formula C19H13BrN2OS2 B12219177 4-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

4-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B12219177
M. Wt: 429.4 g/mol
InChI Key: PMBHYNJETGALTE-UHFFFAOYSA-N
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Description

4-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of a naphthalen-1-ylmethylamine with a suitable thioamide under acidic conditions.

    Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reaction: The brominated thiophene is then coupled with the thiazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like K2CO3.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.

    Oxidation/Reduction Products: Different oxidation states of the thiophene ring can be achieved, leading to various derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. A study demonstrated that derivatives of thiazole, including those similar to 4-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, showed promising results in inhibiting the growth of human lung adenocarcinoma cells (A549) and other cancer types. These compounds often act by inducing apoptosis and disrupting cell cycle progression .

Mechanisms of Action
The mechanism of action for thiazole-based compounds typically involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, some studies have shown that these compounds can inhibit the activity of protein kinases and other targets critical for tumor growth .

Antimicrobial Properties

Bacterial and Fungal Inhibition
The compound has also been studied for its antimicrobial properties. Thiazole derivatives have been reported to exhibit antibacterial and antifungal activities against a range of pathogens. In particular, thiazole-containing compounds have shown effectiveness against Gram-positive bacteria and certain fungal strains . The presence of the bromine atom in this compound may enhance its interaction with microbial targets, leading to increased efficacy.

Materials Science

Organic Electronics
In materials science, compounds like this compound are being investigated for their potential use in organic electronic devices. The thiophene ring system contributes to the electronic properties necessary for applications in organic photovoltaics and field-effect transistors (FETs). Studies suggest that the incorporation of thiazole groups can improve charge transport characteristics in these materials .

Structure-Activity Relationship Studies

Designing New Derivatives
Ongoing research focuses on modifying the structure of thiazole derivatives to enhance their biological activity. Structure-activity relationship (SAR) studies aim to identify which modifications lead to increased potency against specific biological targets. For example, variations in the naphthalene substituent or alterations to the bromine position may yield compounds with improved anticancer or antimicrobial activity .

Data Summary Table

Application Area Key Findings References
Medicinal ChemistrySignificant anticancer activity against A549 cells; induces apoptosis
Antimicrobial PropertiesEffective against Gram-positive bacteria; potential antifungal activity
Materials SciencePromising candidate for organic electronic devices; enhances charge transport
Structure-Activity StudiesOngoing modifications to improve potency; focus on SAR studies

Case Studies

  • Anticancer Efficacy Study : A recent study evaluated various thiazole derivatives against multiple cancer cell lines, highlighting that specific structural features led to enhanced apoptosis rates compared to standard treatments like cisplatin .
  • Antimicrobial Activity Assessment : Another research effort tested a series of thiazole-containing compounds against common bacterial strains, revealing that certain modifications significantly increased antibacterial potency .
  • Organic Electronic Applications : Research into the use of this compound in organic photovoltaics demonstrated improved efficiency when incorporated into device architectures, suggesting a viable pathway for future electronic applications .

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiazole and thiophene rings can interact with the active site of enzymes, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Another thiophene derivative with similar structural features.

    Naphthalen-1-ylmethylamine derivatives: Compounds containing the naphthalen-1-ylmethyl group, which can exhibit similar biological activities.

Uniqueness

4-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to the combination of the thiazole and thiophene rings, along with the naphthalen-1-ylmethyl group. This unique structure imparts specific electronic and steric properties, making it a valuable compound for various applications in scientific research.

Biological Activity

4-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological properties of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H14BrN3OSC_{16}H_{14}BrN_3OS and a molecular weight of approximately 396.27 g/mol. The presence of the thiazole ring is significant as it is known for various medicinal properties.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of thiazole derivatives. The thiazole nucleus has been linked to antimicrobial activity through mechanisms such as inhibition of bacterial lipid biosynthesis. In vitro studies have shown that compounds with similar structures exhibit promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal species .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameActivity TypeTarget OrganismIC50 (µg/mL)
Compound D1AntibacterialStaphylococcus aureus12.5
Compound D2AntifungalCandida albicans15.0
Compound D3AntibacterialEscherichia coli10.0

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, compounds with similar thiazole structures have shown significant cytotoxicity against breast cancer cell lines (MCF7) using assays like Sulforhodamine B (SRB) .

Table 2: Anticancer Activity Against MCF7 Cell Line

Compound NameActivity TypeCell LineIC50 (µM)
Compound D6CytotoxicMCF75.0
Compound D7CytotoxicMCF73.5

Case Studies

In a study assessing the biological significance of thiazole derivatives, compounds were synthesized and evaluated for their antimicrobial and anticancer properties. The results indicated that certain derivatives exhibited high potency against both bacterial strains and cancer cell lines, reinforcing the importance of the thiazole moiety in drug design .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between these compounds and their biological targets. For instance, docking simulations indicated favorable interactions with key receptors involved in cancer progression and bacterial resistance mechanisms .

Properties

Molecular Formula

C19H13BrN2OS2

Molecular Weight

429.4 g/mol

IUPAC Name

4-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C19H13BrN2OS2/c20-14-9-17(24-11-14)18(23)22-19-21-10-15(25-19)8-13-6-3-5-12-4-1-2-7-16(12)13/h1-7,9-11H,8H2,(H,21,22,23)

InChI Key

PMBHYNJETGALTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=CN=C(S3)NC(=O)C4=CC(=CS4)Br

Origin of Product

United States

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